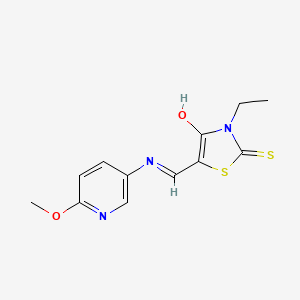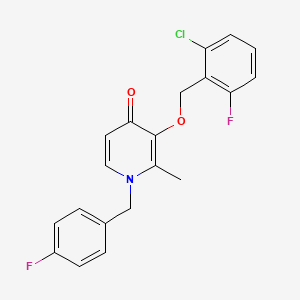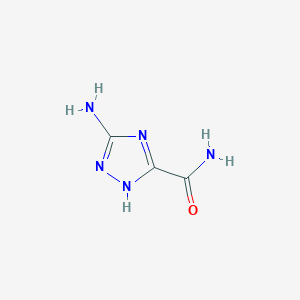
4-(1-Phenylpyrazol-4-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Phenylpyrazol-4-yl)butan-1-amine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications ranging from drug discovery to materials science. It has a CAS Number of 1489071-61-5 and a molecular weight of 215.3 .
Synthesis Analysis
The synthesis of pyrazoline derivatives like “4-(1-Phenylpyrazol-4-yl)butan-1-amine” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “4-(1-Phenylpyrazol-4-yl)butan-1-amine” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Physical And Chemical Properties Analysis
“4-(1-Phenylpyrazol-4-yl)butan-1-amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine” is a chemical compound that can be used in the synthesis of other complex molecules. It can serve as a building block in the creation of a wide variety of chemical entities for research and development .
Antiparasitic Applications
Research has shown that compounds with a similar structure to “4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine” have demonstrated antiparasitic properties . Therefore, this compound could potentially be used in the development of new antiparasitic drugs.
Antibacterial Applications
There is evidence to suggest that “4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine” and related compounds may have antibacterial properties . This could make it a valuable resource in the ongoing fight against antibiotic-resistant bacteria.
Antifungal Applications
Some studies have indicated that “4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine” may have antifungal properties . This could potentially be used in the treatment of various fungal infections.
Anti-viral HIV Activities
Compounds with a similar structure to “4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine” have shown anti-viral HIV activities . This suggests that this compound could potentially be used in the development of new antiviral drugs, specifically for the treatment of HIV.
Anti-inflammatory Applications
Research has suggested that “4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine” may have anti-inflammatory properties . This could potentially be used in the treatment of various inflammatory conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-phenylpyrazol-4-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-5-4-6-12-10-15-16(11-12)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEINFNGPSNFQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)
![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
![6-[(4-bromophenyl)sulfonylamino]-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)
![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)
![2-{4-[(hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B2533760.png)





![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)